1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene
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Overview
Description
1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene is a complex organic compound with the molecular formula C19H22Cl2O4. It is known for its applications in various fields, including agriculture, where it is used as a selective herbicide. This compound is part of the diphenyl ether herbicides, which are recognized for their broad-spectrum weed control and low toxicity to humans and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Halogenation: Introduction of chlorine atoms into the benzene ring.
Etherification: Formation of ether bonds by reacting phenols with ethylene oxide derivatives.
Alkylation: Introduction of the ethoxy group through reactions with ethyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups.
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the ether linkages or the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the aromatic ring or ether linkages.
Scientific Research Applications
1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene has several scientific research applications:
Agriculture: Used as a selective herbicide to control weeds in crops like soybeans, cotton, and vegetables.
Environmental Studies: Studied for its effects on soil microorganisms and its potential use in organic farming systems.
Chemistry: Utilized in research on etherification and halogenation reactions.
Biology and Medicine: Investigated for its potential effects on biological systems and its low toxicity to humans and animals.
Mechanism of Action
The primary mechanism of action of 1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is essential for the synthesis of chlorophyll in plants. By inhibiting PPO, the compound prevents the formation of chlorophyll, leading to the death of the plant. This mechanism makes it an effective contact herbicide, as it must come into contact with the plant to be effective.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene:
1,5-Dichloro-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene: A closely related compound with slight variations in the position of the ethoxy group.
Uniqueness
1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene is unique due to its specific molecular structure, which provides a balance between efficacy and low toxicity. Its ability to inhibit PPO effectively makes it a valuable tool in weed management, particularly in crops where selective herbicides are essential.
Properties
IUPAC Name |
1,5-dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O4/c1-3-23-17-6-4-5-7-18(17)24-10-8-22-9-11-25-19-14(2)12-15(20)13-16(19)21/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEHQYSQOYZAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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